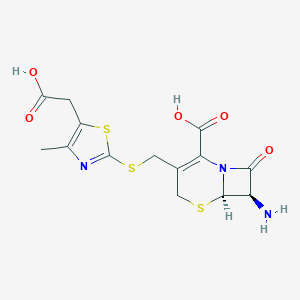
Disodium (ethoxycarbonyl)phosphonate
Übersicht
Beschreibung
Disodium (ethoxycarbonyl)phosphonate is a chemical compound with the molecular formula C3H5O5P.2Na and a molecular weight of 198.022 . It is a type of phosphonate, a class of organophosphorus compounds containing C−PO(OR)2 groups .
Synthesis Analysis
Phosphonic acids and their salts, such as Disodium (ethoxycarbonyl)phosphonate, can be synthesized from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions .Molecular Structure Analysis
The molecular structure of Disodium (ethoxycarbonyl)phosphonate consists of a phosphorus atom bonded to three oxygen atoms and one carbon atom . This structure is similar to the P-O-P structure of native pyrophosphate .Chemical Reactions Analysis
Phosphinic and phosphonic acids, which include Disodium (ethoxycarbonyl)phosphonate, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Physical And Chemical Properties Analysis
Disodium (ethoxycarbonyl)phosphonate has a molecular weight of 198.022 . Phosphonic acid, a related compound, is known to introduce specific properties including water solubility, coordination, or supramolecular properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
- Nucleoside Analogue Synthesis : Disodium (ethoxycarbonyl)phosphonate is used in synthesizing various nucleoside analogues, which have shown potent antiviral activity, particularly against herpes viruses (Vaghefi, McKernan, & Robins, 1986).
Bone Disorders Treatment
- Bisphosphonate Analogues : This compound forms part of several bisphosphonate analogues used in treating bone disorders. Its structure allows it to chemisorb onto calcified bone matrix, influencing bone resorption and mineralization (Bijvoet, 1991).
Bone Imaging Agents
- Bone Scanning Agent : It has been explored as a skeletal seeking agent for bone imaging, particularly when labeled with radiopharmaceuticals like 99mTc (Castronovo & Callahan, 1972; Castronovo, 1974).
Chemical Synthesis
- Reactive Silyl Phosphite Intermediates : This compound is used in generating reactive silyl phosphite intermediates for chemical syntheses, particularly in the production of nucleoside phosphonates (Sekine, Mori, & Hata, 1982).
Development of Bisphosphonates
- Clinical Use of Bisphosphonates : Disodium (ethoxycarbonyl)phosphonate contributes to the development of bisphosphonates for medical applications in treating bone diseases and as diagnostic agents in radionuclide bone imaging (Francis & Valent, 2007).
Metal Phosphonates
- Synthesis of Metal Phosphonates : It's used in creating metal phosphonates, which have applications in materials science and possibly catalysis (Zheng et al., 2013).
Polymer Modification
- Polymer Modification : It's utilized in modifying polyethyleneterephthalate (PET) molecules, enhancing properties like combustion resistance and thermal stability (Troev, Grozeva, & Borisov, 1981).
Surface Functionalization
- Functionalization of Surfaces : Disodium (ethoxycarbonyl)phosphonate is employed in the functionalization of surfaces for various applications, including analytical and medical imaging purposes (Sevrain et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Phosphinic and phosphonic acids, including Disodium (ethoxycarbonyl)phosphonate, are increasingly being used in various applications due to their biological activity . They are known as antibacterial agents, and some phosphonates have been shown to be effective against Hepatitis C and Influenza A virus . They also play an important role in the treatment of DNA virus and retrovirus infections . Future research may focus on exploring these and other potential applications of phosphonates.
Eigenschaften
IUPAC Name |
disodium;ethyl phosphonatoformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P.2Na/c1-2-8-3(4)9(5,6)7;;/h2H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRKJDWGEICRTI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)P(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993096 | |
| Record name | Disodium (ethoxycarbonyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium (ethoxycarbonyl)phosphonate | |
CAS RN |
72305-00-1 | |
| Record name | Disodium (ethoxycarbonyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium (ethoxycarbonyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM (ETHOXYCARBONYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YFB1C22IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















